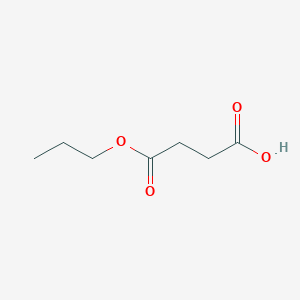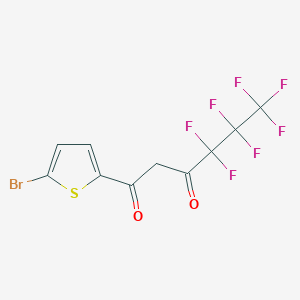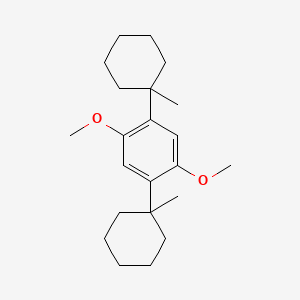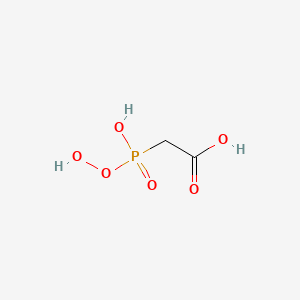![molecular formula C12H11FO2 B14002321 6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)
6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to an indene moiety, with a fluorine atom at the 6’ position and a carboxylic acid group at the 2’ position. The presence of the spiro linkage imparts significant rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination, using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Spirocyclization: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Carboxylation: The carboxylic acid group is introduced via carboxylation of an intermediate, typically using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups such as ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
Scientific Research Applications
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and electrostatic interactions. The carboxylic acid group can form ionic interactions with positively charged residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydrospiro[1H-indene-1,4’-piperidine]
- 6-Fluoro-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylic acid
- Spiro[cyclopropane-1,2’-steroids]
Uniqueness
6’-Fluoro-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts rigidity and distinct chemical properties. The presence of the fluorine atom and carboxylic acid group further enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11FO2 |
|---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
5-fluorospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C12H11FO2/c13-8-2-1-7-3-4-12(9(7)5-8)6-10(12)11(14)15/h1-2,5,10H,3-4,6H2,(H,14,15) |
InChI Key |
ANJMGCQHFHRMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


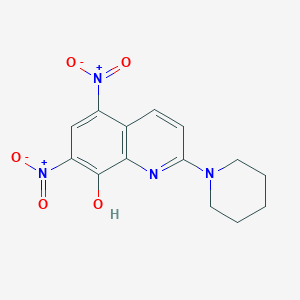
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
